4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
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Overview
Description
4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine is an organic compound with the molecular formula C13H19BrN2O. This compound features a bromopyridine moiety linked to a cyclohexane ring via an ether linkage, with a dimethylamine group attached to the cyclohexane ring. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine typically involves the following steps:
Formation of the bromopyridine intermediate: This step involves the bromination of pyridine to form 3-bromopyridine.
Etherification: The bromopyridine intermediate is then reacted with a cyclohexanol derivative under basic conditions to form the ether linkage.
Amine introduction: Finally, the dimethylamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The dimethylamine group can enhance the compound’s binding affinity to its targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((3-bromopyridin-4-yl)oxy)-N,N-dimethylethan-1-amine: Similar structure but with an ethane linker instead of a cyclohexane ring.
3-((5-bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one: Contains a furan ring and a methylsulfonyl group.
Uniqueness
4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine is unique due to its cyclohexane ring, which provides rigidity and specific steric properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRARTMWVZPZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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